molecular formula C50H78O18 B1265279 Rarasaponin VI

Rarasaponin VI

Cat. No. B1265279
M. Wt: 967.1 g/mol
InChI Key: UXBDSTDTKIZOPD-ZZTNWBGSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rarasaponin VI is a natural product found in Sapindus emarginatus, Sapindus mukorossi, and Sapindus rarak with data available.

Scientific Research Applications

Adsorption and Removal of Pollutants

Rarasaponin VI has been studied for its role in environmental applications, particularly in the removal of pollutants from water. Research indicates that rarasaponin, extracted from the wild plant Sapindus rarak DC, can be used as a natural surfactant for modifying bentonite, a type of clay, to enhance its ability to adsorb pollutants like methylene blue, Evans blue, and malachite green from aqueous solutions. These studies have shown that rarasaponin-modified materials, such as organo-bentonite, exhibit significantly increased adsorption capacities for these dyes compared to their unmodified forms. This suggests potential for rarasaponin VI in wastewater treatment and environmental remediation (Kurniawan et al., 2011); (Chandra et al., 2013); (Laysandra et al., 2018).

Medical and Pharmaceutical Applications

In the medical field, rarasaponin VI and related compounds have shown potential in drug delivery systems. Studies have explored the modification of cellulose nanocrystals using rarasaponin for enhanced hydrophobicity, which is crucial for the delivery of hydrophobic drugs. This research suggests that rarasaponin VI could be instrumental in developing more efficient drug delivery systems, particularly for hydrophobic medications (Wijaya, 2020); (Wijaya et al., 2020).

Antimicrobial and Antibacterial Properties

Rarasaponin VI has also been investigated for its potential in antimicrobial applications. Research involving the fabrication of cellulose carbamate hydrogel-dressing with rarasaponin surfactant has shown promising results in enhancing the adsorption of silver nanoparticles, which are known for their antibacterial properties. This indicates a potential application of rarasaponin VI in creating effective wound dressings that can prevent bacterial contamination and promote healing (Bundjajaa et al., 2021).

properties

Product Name

Rarasaponin VI

Molecular Formula

C50H78O18

Molecular Weight

967.1 g/mol

IUPAC Name

(4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-4-[(2S,3R,4S,5R)-3,5-diacetyloxy-4-hydroxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

InChI

InChI=1S/C50H78O18/c1-24-34(55)38(67-43-40(65-26(3)53)36(57)30(22-62-43)64-25(2)52)37(58)41(63-24)68-39-35(56)29(54)21-61-42(39)66-33-13-14-46(6)31(47(33,7)23-51)12-15-49(9)32(46)11-10-27-28-20-45(4,5)16-18-50(28,44(59)60)19-17-48(27,49)8/h10,24,28-43,51,54-58H,11-23H2,1-9H3,(H,59,60)/t24-,28-,29-,30+,31+,32+,33-,34-,35-,36-,37+,38+,39+,40+,41-,42-,43-,46-,47-,48+,49+,50-/m0/s1

InChI Key

UXBDSTDTKIZOPD-ZZTNWBGSSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@]4([C@H]([C@]3(C)CO)CC[C@@]5([C@@H]4CC=C6[C@]5(CC[C@@]7([C@H]6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)OC(=O)C)O)OC(=O)C)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O)OC8C(C(C(CO8)OC(=O)C)O)OC(=O)C)O

synonyms

rarasaponin VI

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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